molecular formula C18H15N5 B14171915 1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 361984-79-4

1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14171915
CAS No.: 361984-79-4
M. Wt: 301.3 g/mol
InChI Key: SRMUSAVLUUXVPS-UHFFFAOYSA-N
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Description

1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-amino-3-phenylpyrazole with benzyl bromide under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-aminopyrazolo[3,4-d]pyrimidine
  • pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine

Uniqueness

1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The benzyl and phenyl groups contribute to its unique binding properties and overall stability .

Properties

CAS No.

361984-79-4

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H15N5/c1-3-7-14(8-4-1)12-23-18-16(11-21-23)17(19-13-20-18)22-15-9-5-2-6-10-15/h1-11,13H,12H2,(H,19,20,22)

InChI Key

SRMUSAVLUUXVPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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